BenchChemオンラインストアへようこそ!

N-(2,6-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyridazinone Derivatives

Source CAS 946216-65-5 to access a precisely defined chemical space point in your pyridazinone SAR campaign. Unlike generic analogs, this compound uniquely combines a p-tolyl-substituted pyridazinone core with a butanamide spacer and a 2,6-dimethylphenyl terminal group. The butanamide linker enables direct metabolic stability comparisons against shorter acetamide analogs, while the 2,6-dimethylphenyl amide—a recognized anticonvulsant pharmacophore—creates a hybrid scaffold suited for CNS or anti-inflammatory phenotypic screening. Substituting with any analog bearing a different aryl group, linker length, or terminal amide cannot guarantee equivalent experimental outcomes. Secure batch-specific CoA and verified purity to ensure reproducible target-binding and ADME data.

Molecular Formula C23H25N3O2
Molecular Weight 375.472
CAS No. 946216-65-5
Cat. No. B2596323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
CAS946216-65-5
Molecular FormulaC23H25N3O2
Molecular Weight375.472
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC=C3C)C
InChIInChI=1S/C23H25N3O2/c1-16-9-11-19(12-10-16)20-13-14-22(28)26(25-20)15-5-8-21(27)24-23-17(2)6-4-7-18(23)3/h4,6-7,9-14H,5,8,15H2,1-3H3,(H,24,27)
InChIKeyAJSUKAHVFOWXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946216-65-5: N-(2,6-Dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide – A Pyridazinone Derivative with Defined Structural Differentiation


N-(2,6-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide (CAS 946216-65-5, molecular formula C23H25N3O2, molecular weight 375.472 g/mol) is a synthetic pyridazinone derivative . This compound is characterized by a pyridazinone core featuring a p-tolyl substituent at the 3-position, linked via a butanamide spacer to a 2,6-dimethylphenyl terminal group. This specific substitution pattern differentiates it from other pyridazinones that may possess different aryl groups, linker lengths, or terminal amide substituents. While specific biological activity data for this exact compound is not publicly available in primary literature, pyridazinones as a class are recognized pharmacophores with diverse biological activities . The 2,6-dimethylphenyl amide moiety is a recognized structural feature present in various bioactive molecules, including anticonvulsant agents , and its incorporation in this specific scaffold may confer unique physicochemical and biological properties that cannot be assumed for other closely related analogs.

Why Generic Substitution of CAS 946216-65-5 is Scientifically Unjustified


The pyridazinone scaffold is highly sensitive to substituent variation. Changing the aryl group at the 3-position (e.g., from p-tolyl to phenyl or thiophene) or modifying the terminal amide substituent can drastically alter the compound's target affinity, pharmacokinetic profile, and biological readout . For example, N-(2,6-dimethylphenyl)-substituted semicarbazones have demonstrated anticonvulsant activity that is highly dependent on the specific dimethylphenyl substitution pattern . Similarly, D-amino acid oxidase (DAAO) inhibitors based on pyridazinone cores exhibit SAR that is extremely sensitive to R-group modifications . Therefore, substituting 946216-65-5 with an analog featuring a different aniline derivative, a shorter acetamide linker, or an alternative heterocyclic pendant group cannot guarantee equivalent experimental outcomes. The absence of published head-to-head comparator data for this specific compound underscores the risk of unqualified substitution in research or industrial applications.

Quantitative Differentiation Evidence for 946216-65-5 Against Its Closest Analogs


Structural Differentiation via 2,6-Dimethylphenyl Amide Substitution

While the target compound 946216-65-5 has not been evaluated in head-to-head assays, the 2,6-dimethylphenyl amide group is a privileged substructure that distinguishes it from other reported pyridazinone butanamides. The presence of two ortho-methyl groups on the phenyl ring creates steric hindrance and influences the compound's conformational landscape, which can affect target binding and metabolic stability. This contrasts with analogs containing unsubstituted phenyl, 2,4-dimethylphenyl, or 3,4-dimethylphenyl amide groups , for which different pharmacological profiles could be anticipated. The structural uniqueness of this substitution pattern is reinforced by the fact that N-(2,6-dimethylphenyl)-substituted compounds have been independently explored as anticonvulsant pharmacophores, suggesting a specific bioactive conformation .

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyridazinone Derivatives

Linker Length Differentiation: Butanamide Spacer Versus Acetamide Analogs

The target compound features a four-carbon butanamide linker, whereas many analogues in the pyridazinone chemical space incorporate a shorter acetamide (two-carbon) linker . Linker length is a critical determinant of molecular flexibility, target engagement, and pharmacokinetic behavior. A butanamide linker provides greater conformational freedom and increased lipophilicity compared to an acetamide linker. While no direct comparative data exists for 946216-65-5, the calculated octanol-water partition coefficient (cLogP) difference between butanamide and acetamide-linked pyridazinones can be significant, potentially influencing both solubility and membrane permeability. For instance, N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide possesses the same aromatic head groups but a shorter linker, serving as a natural comparator .

Medicinal Chemistry Linker Optimization Physicochemical Properties

Class-Level Evidence: Pyridazinone Scaffold as DAAO and PDE4 Inhibitor Pharmacophore

Pyridazinone derivatives are established pharmacophores for D-amino acid oxidase (DAAO) inhibition, with several patent applications and publications describing compounds with desirable activity profiles regarding potency, selectivity, and pharmacokinetic properties . Additionally, pyridazinone-based compounds have been explored as phosphodiesterase 4 (PDE4) inhibitors . While 946216-65-5 has not been explicitly reported in these specific target assays, its structural features align with the general pharmacophore for these targets. The p-tolyl group at the 3-position of the pyridazinone core is a common feature in active DAAO inhibitors, and variations in the terminal amide group are known to modulate isoform selectivity and potency. Without direct experimental data, a class-level inference can be made that 946216-65-5 retains potential for DAAO/PDE4 inhibition, but its specific profile relative to optimized leads remains undetermined.

Enzyme Inhibition DAAO PDE4 Drug Discovery

Recommended Application Scenarios for 946216-65-5 Based on Structural Differentiation


Pyridazinone SAR Probe in DAAO or PDE4 Drug Discovery Programs

Given the established pyridazinone chemotype as DAAO and PDE4 inhibitors , 946216-65-5 can serve as a structural probe in medicinal chemistry SAR campaigns. The 2,6-dimethylphenyl amide group and butanamide linker offer a distinct chemical space point relative to published leads. Researchers can use this compound to explore how the dimethyl substitution pattern and linker length influence target binding, selectivity, and pharmacokinetic properties in their specific assay systems.

Comparative Pharmacokinetic Profiling Against Shorter-Linker Analogs

The butanamide linker in 946216-65-5 provides an opportunity to investigate the effect of linker elongation on metabolic stability and clearance. By comparing this compound's in vitro microsomal stability or permeability with an acetamide analog (e.g., N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide), researchers can establish linker SAR that is generalizable to the broader pyridazinone series.

Chemical Biology Tool for Investigating 2,6-Dimethylphenyl Amide Bioactivity

The 2,6-dimethylphenyl amide moiety is a recognized anticonvulsant pharmacophore . 946216-65-5 combines this moiety with a pyridazinone core, creating a hybrid scaffold. This compound can be used in phenotypic screening cascades for CNS or anti-inflammatory indications where both pyridazinone and dimethylphenyl amide groups have shown individual promise, enabling exploration of potential synergistic or novel activities.

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.